REACTION_CXSMILES
|
C([Li])CCC.C[Si](C)(C)C1SC=CN=1.C([Sn](Cl)(CCCC)CCCC)CCC.C[Si](C)(C)[C:31]1[S:32][C:33]([Sn:36]([CH2:45][CH2:46][CH2:47][CH3:48])([CH2:41][CH2:42][CH2:43][CH3:44])[CH2:37][CH2:38][CH2:39][CH3:40])=[CH:34][N:35]=1>CCOCC.C(Cl)(Cl)Cl.CO>[CH2:45]([Sn:36]([CH2:37][CH2:38][CH2:39][CH3:40])([CH2:41][CH2:42][CH2:43][CH3:44])[C:33]1[S:32][CH:31]=[N:35][CH:34]=1)[CH2:46][CH2:47][CH3:48]
|
Name
|
|
Quantity
|
4.95 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
826 mg
|
Type
|
reactant
|
Smiles
|
C[Si](C=1SC=CN1)(C)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
tri-n-butylstannyl chloride
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C=1SC(=CN1)[Sn](CCCC)(CCCC)CCCC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred at −78° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for another 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched
|
Type
|
WASH
|
Details
|
washed with 1N sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried through MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown oily residue
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](C1=CN=CS1)(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |